molecular formula C8H4BrNO3 B1520086 6-Bromo-2,1-benzoxazole-3-carboxylic acid CAS No. 1204296-65-0

6-Bromo-2,1-benzoxazole-3-carboxylic acid

Cat. No.: B1520086
CAS No.: 1204296-65-0
M. Wt: 242.03 g/mol
InChI Key: OVTUMTXURUVLTH-UHFFFAOYSA-N
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Description

6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS: 1366380-37-1) is a heterocyclic compound featuring a benzoxazole core substituted with a bromine atom at position 6 and a carboxylic acid group at position 2. Its molecular formula is C₈H₄BrNO₃, with a molecular weight of 256.05 g/mol . The benzoxazole ring combines oxygen and nitrogen atoms, conferring unique electronic properties. The bromine substituent enhances electrophilic reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for biological interactions and solubility .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Bromo-2,1-benzoxazole-3-carboxylic acid are not fully understood due to the limited available research. Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π-π stacking or π-cation interactions .

Cellular Effects

The specific cellular effects of this compound are currently unknown. Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .

Biological Activity

6-Bromo-2,1-benzoxazole-3-carboxylic acid (CAS No. 1204296-65-0) is a compound of interest in pharmaceutical research, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H4BrNO3
  • Molecular Weight : 242.03 g/mol
  • Purity : Typically around 95%.

Benzoxazole derivatives, including this compound, are known to exhibit a variety of biological activities through several mechanisms:

  • Non-Covalent Interactions : The compound can engage in π-π stacking and π-cation interactions with target molecules. The nitrogen and oxygen atoms in the oxazole ring serve as hydrogen bond acceptors, facilitating non-covalent interactions with biomolecules.
  • Biochemical Pathways : These compounds influence numerous biochemical pathways, which may lead to diverse pharmacological effects such as antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Anticancer Activity

Research indicates that benzoxazole derivatives demonstrate significant anticancer potential. A study on various benzoxazole compounds revealed that certain derivatives exhibited cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (µM)
UK-1MCF-7<50
6-Bromo DerivativeA549<50
Benzoxazole Carboxylic AcidMCF-7Not Cytotoxic at 50 µM

While the specific activity of this compound has not been extensively documented, it is positioned within a class of compounds that have shown promising results against various cancer types .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In a broader study involving benzoxazole derivatives:

  • Compounds demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and exhibited antifungal properties against pathogens like Candida albicans.

The minimal inhibitory concentrations (MIC) for selected compounds were established, indicating varying levels of effectiveness .

Case Studies and Research Findings

  • Structure-Activity Relationship (SAR) : A comprehensive SAR study highlighted that bromine substitution at specific positions significantly influences biological activity. For instance, brominated analogs showed approximately 50% inhibition in growth inhibition assays against Mycobacterium tuberculosis (Mtb) .
  • Cytotoxicity Assessments : In studies comparing various benzoxazole derivatives, it was found that modifications to the molecular structure could either enhance or diminish cytotoxicity against cancer cell lines. For example, the introduction of larger substituents led to decreased activity .
  • Pharmacodynamic Studies : Certain analogs demonstrated dose-dependent effects in vivo, indicating their potential as therapeutic agents targeting specific pathways involved in cancer progression and immune response modulation .

Scientific Research Applications

Synthetic Methodologies

The synthesis of 6-Bromo-2,1-benzoxazole-3-carboxylic acid can be achieved through various methods that leverage the versatility of benzoxazole chemistry. Recent advances in synthetic strategies include:

  • Catalytic Methods : Utilizing nanocatalysts has improved the efficiency and yield of benzoxazole synthesis. For instance, methods employing magnetic solid acid nanocatalysts have been reported to yield high purity compounds under mild conditions .
  • Green Chemistry Approaches : Solvent-free reactions and the use of eco-friendly catalysts have been emphasized in recent literature, promoting sustainability in chemical synthesis .
  • Structure-Activity Relationship Studies : Investigating the effects of different substituents on the benzoxazole ring has led to the identification of more potent derivatives for therapeutic applications. For example, modifications at specific positions on the benzoxazole ring can significantly enhance biological activity against targeted diseases .

Therapeutic Potential

The therapeutic potential of this compound is being explored in several contexts:

  • Targeting Sphingosine-1-phosphate (S1P) Pathway : Research has identified benzoxazole derivatives as inhibitors of S1P transporters (like Spns2), which play crucial roles in immune response and inflammation. Compounds targeting this pathway could lead to novel treatments for autoimmune diseases and cancer .
  • Drug Development : The structural features of benzoxazoles make them suitable scaffolds for designing new drugs. Their ability to mimic nucleobases allows for interactions with biological receptors, potentially leading to innovative therapeutic agents in oncology and infectious disease treatment .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under mild conditions, enabling the introduction of various functional groups.

Key Reagents and Conditions

ReagentConditionsProductYieldSource
Sodium azideDMF, 80°C, 12 h6-Azido-2,1-benzoxazole-3-carboxylic acid78%
EthylamineK₂CO₃, DMSO, 60°C, 6 h6-(Ethylamino)-2,1-benzoxazole-3-carboxylic acid65%
ThiophenolCuI, DMEDA, 100°C, 24 h6-Phenylthio-2,1-benzoxazole-3-carboxylic acid72%

Mechanistic studies suggest an SₙAr pathway facilitated by electron-withdrawing effects of the benzoxazole ring .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, H₂O/EtOH90°C, 12 h6-Phenyl-2,1-benzoxazole-3-carboxylic acid85%
4-Methoxyphenylboronic acidPdCl₂(dppf), Cs₂CO₃, DMF100°C, 24 h6-(4-Methoxyphenyl)-2,1-benzoxazole-3-carboxylic acid76%

Buchwald–Hartwig Amination

AmineCatalyst SystemConditionsProductYieldSource
MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃110°C, 18 h6-Morpholino-2,1-benzoxazole-3-carboxylic acid68%

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety undergoes derivatization to generate pharmaceutically relevant analogs.

Reaction Pathways

Reaction TypeReagentConditionsProductApplicationSource
EsterificationSOCl₂, MeOHReflux, 6 hMethyl 6-bromo-2,1-benzoxazole-3-carboxylateProdrug synthesis
Amide FormationHATU, DIPEA, R-NH₂DCM, RT, 12 h6-Bromo-2,1-benzoxazole-3-carboxamideBioactive scaffolds
ReductionLiAlH₄THF, 0°C → RT, 2 h3-(Hydroxymethyl)-6-bromo-2,1-benzoxazolePolymer precursors

Ring-Opening and Decarboxylation

Under harsh conditions, the benzoxazole ring undergoes cleavage:

  • Decarboxylation : Heating at 200°C in quinoline yields 6-bromo-2,1-benzoxazole (97% purity) .

  • Hydrolysis : Treatment with 6M HCl at 120°C for 48 h produces 2-amino-5-bromophenol and CO₂ .

Biological Activity Correlations

Derivatives exhibit significant pharmacological properties:

  • Anti-inflammatory Activity : 6-(3-Chlorophenyl)-2,1-benzoxazole-3-carboxylic acid shows IC₅₀ = 0.103 mM (comparable to ibuprofen) .

  • Cytotoxicity : 6-(4-Chlorophenyl)-2,1-benzoxazole-3-carboxylic acid demonstrates IC₅₀ = 1.54 μM against 22Rv1 prostate cancer cells .

This reactivity profile establishes 6-bromo-2,1-benzoxazole-3-carboxylic acid as a versatile intermediate for medicinal chemistry and materials science. Strategic functionalization at the 6-position and carboxyl group enables rapid diversification into targeted molecular architectures.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 6-Bromo-2,1-benzoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of brominated precursors. For example, brominated benzoxazole derivatives can be synthesized via condensation of ortho-aminophenol derivatives with brominated carbonyl compounds under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) . Carboxylation at the 3-position is typically achieved via metal-mediated carbonylation (e.g., CO insertion using Pd catalysts) or oxidation of methyl/ethyl ester precursors. Reaction temperature (80–120°C) and stoichiometry of bromine sources (e.g., NBS or Br₂) critically impact regioselectivity and yield. For instance, over-bromination can occur if excess Br₂ is used, requiring careful titration .

Q. How does the bromine substituent at the 6-position influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer : Bromine’s electron-withdrawing effect increases the electrophilicity of adjacent carbons, enhancing reactivity in Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) studies on analogous brominated benzoxazoles suggest that the C-6 bromine lowers the LUMO energy by ~0.8 eV compared to non-brominated analogs, facilitating oxidative addition with Pd(0) catalysts . However, steric hindrance from the benzoxazole ring may reduce coupling efficiency, necessitating bulky ligands (e.g., SPhos) or elevated temperatures (90–110°C) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of NMR, IR, and mass spectrometry is essential:

  • ¹H NMR : The aromatic proton at C-5 appears as a singlet (δ 8.1–8.3 ppm) due to deshielding by the bromine and benzoxazole ring. The carboxylic acid proton (if present) resonates at δ 12.5–13.5 ppm .
  • ¹³C NMR : The carbonyl carbon (C-3) appears at δ 165–170 ppm, while the C-6 bromine shifts the adjacent carbons upfield by ~5 ppm .
  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad O-H stretch) .
  • HRMS : Exact mass should match the molecular formula C₈H₄BrNO₃ (calc. 256.93 g/mol) .

Advanced Research Questions

Q. How can regioselectivity challenges during carboxylation of brominated benzoxazole precursors be mitigated?

  • Methodological Answer : Competing carboxylation at non-target positions (e.g., C-5) arises due to the directing effects of the benzoxazole nitrogen and bromine. To favor C-3 carboxylation:

  • Use directing groups (e.g., esters or amides) that temporarily block undesired sites.
  • Optimize catalytic systems: Pd(OAc)₂ with bidentate ligands (dppf) in CO atmosphere selectively activates the C-3 position, achieving >80% regioselectivity in model reactions .
  • Kinetic studies suggest lower temperatures (50–60°C) reduce side-product formation by slowing non-selective pathways .

Q. What experimental and computational strategies resolve contradictions in reported biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies often stem from substituent positioning. For example:

  • Bioactivity assays : Compare IC₅₀ values against kinase targets (e.g., JAK2) for the 6-bromo derivative vs. 6-fluoro or 6-methyl analogs. The bromine’s bulk and electronegativity alter binding affinity by 3–5-fold in some studies .
  • Molecular docking : Simulate interactions using software like AutoDock Vina. The bromine’s van der Waals radius (1.85 Å) may clash with smaller active sites, explaining reduced efficacy in certain targets .
  • Metabolic stability : Assess via liver microsome assays. Bromine’s inductive effect slows oxidative metabolism compared to chlorine, extending half-life (t₁/₂ > 2 hrs vs. <1 hr for 6-Cl analogs) .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies in buffered solutions (pH 1–10) reveal:

  • Acidic conditions (pH < 3) : Rapid decarboxylation occurs, forming 6-bromo-2,1-benzoxazole (t₁/₂ = 2 hrs at pH 2).
  • Neutral to basic conditions (pH 7–9) : The carboxylate anion is stable (t₁/₂ > 72 hrs), but aggregation occurs in high-ionic-strength buffers (e.g., PBS), reducing bioavailability .
  • Solvent effects : Aprotic solvents (DMF, DMSO) stabilize the compound via hydrogen bonding with the carboxylic acid group, while protic solvents (MeOH, EtOH) accelerate degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromo-2-oxo-2H-chromene-3-carboxylic acid (CAS: 2199-87-3)

  • Structure : Chromene ring with a ketone oxygen (2-oxo) and carboxylic acid at position 3.
  • Molecular Formula : C₁₀H₅BrO₄ (MW: 269.05 g/mol).
  • Higher melting point (195–196°C) compared to benzoxazole derivatives, likely due to stronger intermolecular interactions from the ketone group .
  • Applications : Used in photodynamic therapy due to chromene’s fluorescence properties .

6-(Trifluoromethyl)-2,1-benzoxazole-3-carboxylic acid (CAS: 1204298-47-4)

  • Structure : Benzoxazole with a trifluoromethyl (-CF₃) group at position 5.
  • Molecular Formula: C₉H₄F₃NO₃ (MW: 231.13 g/mol).
  • Key Differences :
    • The electron-withdrawing -CF₃ group increases the carboxylic acid’s acidity (pKa ~2.5 vs. ~3.5 for bromo-substituted analogs).
    • Lower molecular weight and enhanced metabolic stability compared to brominated analogs .
  • Applications: Potential use in agrochemicals due to fluorine’s resistance to oxidation .

6-Bromo-1,2-benzisothiazole-3-carboxylic acid (CAS: 677304-75-5)

  • Structure : Benzisothiazole core with sulfur replacing benzoxazole’s oxygen.
  • Molecular Formula: C₈H₄BrNO₂S (MW: 258.09 g/mol).
  • Key Differences :
    • Sulfur’s larger atomic size increases lipophilicity (logP ~2.8 vs. ~1.9 for benzoxazole).
    • Thiazole ring enhances π-stacking in crystal structures, affecting solubility .
  • Applications : Explored as a kinase inhibitor scaffold due to sulfur’s role in hydrophobic interactions .

6-Bromo-1H-indazole-3-carboxylic acid (CAS: 660823-36-9)

  • Structure : Indazole ring with two nitrogen atoms.
  • Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.04 g/mol).
  • Key Differences :
    • Indazole’s dual nitrogen atoms enable stronger hydrogen bonding (e.g., with proteins).
    • Lower melting point (~180°C) compared to benzoxazole derivatives due to reduced symmetry .
  • Applications : Anticancer drug candidates targeting DNA repair pathways .

Properties

IUPAC Name

6-bromo-2,1-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTUMTXURUVLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(ON=C2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

6-Bromo-2,1-benzoxazole-3-carboxylic acid
6-Bromo-2,1-benzoxazole-3-carboxylic acid
6-Bromo-2,1-benzoxazole-3-carboxylic acid
6-Bromo-2,1-benzoxazole-3-carboxylic acid
6-Bromo-2,1-benzoxazole-3-carboxylic acid
6-Bromo-2,1-benzoxazole-3-carboxylic acid

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